An In-Depth Technical Guide to 5-Fluoro-4-methylamino-nicotinonitrile: A Key Intermediate in MEK Kinase Inhibitor Synthesis
An In-Depth Technical Guide to 5-Fluoro-4-methylamino-nicotinonitrile: A Key Intermediate in MEK Kinase Inhibitor Synthesis
This guide provides a comprehensive technical overview of 5-Fluoro-4-methylamino-nicotinonitrile, a specialized pyridine derivative. Our focus is to deliver field-proven insights for researchers, chemists, and drug development professionals who are leveraging this critical intermediate in the synthesis of advanced therapeutic agents, particularly those targeting the mitogen-activated protein kinase (MAPK) pathway.
Introduction and Strategic Importance
5-Fluoro-4-methylamino-nicotinonitrile (CAS No. 1030382-65-0) is a highly functionalized heterocyclic compound. Its strategic importance in medicinal chemistry stems from its role as a pivotal building block for the synthesis of aza-indolyl compounds, a class of potent and selective MEK kinase inhibitors.
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a hallmark of over one-third of all human cancers, making it a prime target for therapeutic intervention.[2] MEK (Mitogen-activated protein kinase kinase) is a dual-specificity kinase that serves as a central node in this cascade.[2] By developing inhibitors that target MEK, it is possible to halt the downstream signaling that drives uncontrolled cancer cell growth.[2][3] 5-Fluoro-4-methylamino-nicotinonitrile provides the core scaffold necessary to construct complex molecules that can effectively and selectively inhibit MEK, as detailed in patent literature for novel anti-cancer therapies.
Physicochemical and Structural Characteristics
The molecular architecture of 5-Fluoro-4-methylamino-nicotinonitrile is defined by a pyridine ring substituted with three key functional groups: a fluorine atom, a methylamino group, and a cyano (nitrile) group. Each imparts specific properties crucial for its reactivity and its role in the final drug molecule.
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Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom in the pyridine core allows for hydrogen bonding and alters the electronic properties of the system.
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Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry. Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and improve metabolic stability and membrane permeability of the final compound.
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Methylamino Group: This group serves as a key reaction site and a hydrogen bond donor, which is often critical for the binding of the final inhibitor to the MEK enzyme.
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Nitrile Group: This electron-withdrawing group influences the reactivity of the pyridine ring and is a versatile handle for further chemical transformations.
Table 1: Properties of 5-Fluoro-4-methylamino-nicotinonitrile
| Property | Value | Source/Rationale |
| CAS Number | 1030382-65-0 | Patent literature (WO2008/67481) |
| IUPAC Name | 5-Fluoro-4-(methylamino)pyridine-3-carbonitrile | Chemical nomenclature standards |
| Molecular Formula | C₇H₆FN₃ | Calculated from structure |
| Molecular Weight | 151.14 g/mol | Calculated from atomic weights |
| Appearance | Expected to be a solid (e.g., crystalline powder) | Inferred from similar substituted nicotinonitriles |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from functional groups and common reaction solvents |
| Purity | >95% (as typically supplied for synthesis) | Standard for pharmaceutical intermediates |
Synthesis and Mechanism
The synthesis of 5-Fluoro-4-methylamino-nicotinonitrile is a targeted process designed for efficiency and yield, making it suitable for larger-scale production as a pharmaceutical intermediate.
Recommended Synthesis Protocol
The following protocol is based on methodologies described in patent WO2008/67481, which outlines its use in the preparation of MEK inhibitors. The causality behind this choice of reaction is its high efficiency and the use of readily available starting materials.
Reaction Scheme:
Caption: Synthesis of 5-Fluoro-4-methylamino-nicotinonitrile.
Step-by-Step Methodology:
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Reactant Charging: To a suitable reaction vessel, charge the starting material, 4-chloro-5-fluoronicotinonitrile.
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Solvent and Reagent Addition: Add water as the solvent, followed by the addition of an aqueous solution of methylamine.
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Reaction Conditions: The reaction is typically conducted at or near room temperature. The progress is monitored over a short duration, approximately 30 minutes.
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Work-up and Isolation: Upon completion, the product is isolated from the aqueous mixture. This may involve extraction with an organic solvent, followed by washing and drying of the organic layer.
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Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the desired purity for subsequent steps.
Expert Insight: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile and the pyridine nitrogen activate the ring, making the chlorine atom at the 4-position an excellent leaving group. Methylamine acts as the nucleophile, displacing the chloride to form the target compound. The use of water as a solvent is a significant advantage, aligning with green chemistry principles by avoiding volatile organic solvents.
Application in Drug Development: A Precursor to MEK Inhibitors
The primary and most significant application of 5-Fluoro-4-methylamino-nicotinonitrile is its role as an intermediate in the synthesis of potent aza-indolyl MEK inhibitors.
The MEK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a cascade of proteins that transmits signals from the cell surface to the DNA in the nucleus.[4] This pathway is essential for normal cell function, but when it becomes hyperactivated due to mutations (most commonly in BRAF or RAS genes), it drives the proliferation of cancer cells.[1][3] MEK1 and MEK2 are the kinases directly upstream of ERK, and their inhibition is a key strategy to shut down this oncogenic signaling.[2]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of MEK inhibition.
Synthesis of Aza-indolyl MEK Inhibitors
5-Fluoro-4-methylamino-nicotinonitrile is cyclized in subsequent synthetic steps to form the core aza-indole structure. A representative transformation involves its reaction with ethyl bromoacetate followed by cyclization to form a 3-amino-1H-pyrrolo[3,2-c]pyridine derivative. This scaffold is then further elaborated to produce the final active pharmaceutical ingredient (API).
Caption: General workflow from the intermediate to a final MEK inhibitor.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 1030382-65-0 is not widely available, data from structurally related aminopyridines and nitriles should be used to guide handling procedures.
Table 2: Hazard and Precautionary Guidance (Extrapolated)
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | Oral: Category 3/4 (Toxic/Harmful if swallowed)Dermal: Category 3/4 (Toxic/Harmful in contact with skin) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing.[5][6] |
| Skin Irritation | Category 2 (Causes skin irritation) | Avoid contact with skin. Wear protective gloves.[5] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Respiratory | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing dust/fumes.[6] |
Handling:
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Use personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]
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Handle in a chemical fume hood to avoid inhalation of dust or vapors.[6]
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Avoid all personal contact. Ground and secure containers when transferring material.[5]
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disclaimer: The safety information provided is extrapolated from related compounds. Users must consult a specific, supplier-provided SDS for 5-Fluoro-4-methylamino-nicotinonitrile before handling and conduct their own risk assessment.
Conclusion
5-Fluoro-4-methylamino-nicotinonitrile is more than just a chemical intermediate; it is an enabling molecule for the development of targeted cancer therapies. Its carefully designed structure provides the ideal starting point for constructing complex MEK inhibitors that can shut down a key pathway responsible for tumor growth. Understanding its synthesis, properties, and the biological context of its application is essential for any research team working at the forefront of oncology drug discovery. This guide serves as a foundational resource to support those efforts, bridging the gap between chemical synthesis and therapeutic application.
References
- Genentech, Inc. (2008). Aza-indolyl compounds and methods of use.
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The MEK/ERK Network as a Therapeutic Target in Human Cancer. PMC. Available at: [Link]
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Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PMC. Available at: [Link]
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What are MEK inhibitors and how do they work?. Patsnap Synapse. (2024). Available at: [Link]
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Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. Cancer Biology & Medicine. (2019). Available at: [Link]
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ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. (2020). Available at: [Link]
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- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
